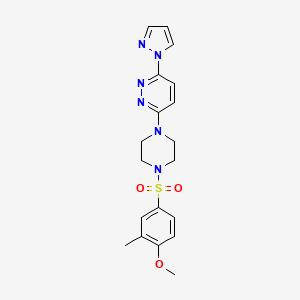![molecular formula C26H22FN3O3S B2669299 2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide CAS No. 899987-08-7](/img/structure/B2669299.png)
2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide is a complex organic compound characterized by a spirocyclic structure, combining elements of fluorinated phenyl, indoline, and thiazolidine. Its unique arrangement makes it a point of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis generally involves multiple-step organic reactions:
Formation of the indoline-thiazolidine spiro compound through cyclization reactions, often requiring specific catalysts and precise temperature control.
Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution.
Final acetamide formation through amidation reactions.
Industrial Production Methods
Industrial production may follow similar synthetic steps but scaled up with continuous flow reactors, optimizing for yield and purity. Conditions are tightly controlled to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative cleavage, particularly at the indoline-thiazolidine junction.
Reduction: : Specific conditions can reduce the fluorophenyl group without disrupting the spirocyclic core.
Substitution: : Various groups can be substituted on the phenyl or indoline rings, altering the compound’s physical and chemical properties.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄, Na₂Cr₂O₇.
Reducing Agents: : LiAlH₄, NaBH₄.
Substitution Reagents: : Halogenation can use Cl₂, Br₂; nitration can use HNO₃/H₂SO₄.
Major Products
Reaction products are highly dependent on the site of action. Substitution reactions yield derivatives with altered electronic properties, while oxidation products often involve ring-opening or functional group transformations.
Scientific Research Applications
2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide finds applications across several fields:
Chemistry: : Used as an intermediate in synthesizing more complex molecules.
Biology: : Investigated for its potential as a ligand in biological assays.
Medicine: : Studied for its pharmacological potential, possibly as an anti-inflammatory or anticancer agent.
Industry: : Its unique structure offers interesting physical properties useful in materials science.
Mechanism of Action
This compound’s effects are typically mediated through interactions with specific molecular targets:
Molecular Targets: : Often proteins or enzymes that are critical in signaling pathways or metabolic processes.
Pathways Involved: : May involve pathways regulating cell growth, apoptosis, or inflammation. The exact mechanism can vary based on the functional groups and substituents on the core structure.
Comparison with Similar Compounds
Compared to other spirocyclic compounds:
Uniqueness: : This compound’s fluorophenyl group adds specific electronic properties, while the spirocyclic core imparts stability.
Similar Compounds: : Includes other fluorinated spirocyclic indoline derivatives and acetamides, each with slight variations in their pharmacological or material properties.
That should give you a comprehensive overview of 2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide. Science sure is a world of wonders!
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S/c1-16-3-8-19(9-4-16)28-23(31)14-29-22-12-5-17(2)13-21(22)26(25(29)33)30(24(32)15-34-26)20-10-6-18(27)7-11-20/h3-13H,14-15H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIKSVDUJYQKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2669220.png)

![1-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(2-methoxyethyl)urea](/img/structure/B2669223.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2669227.png)
![N-(3-methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/new.no-structure.jpg)
![2-(methylsulfanyl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide](/img/structure/B2669229.png)

![N-({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)but-2-ynamide](/img/structure/B2669232.png)


![3-methoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2669238.png)
